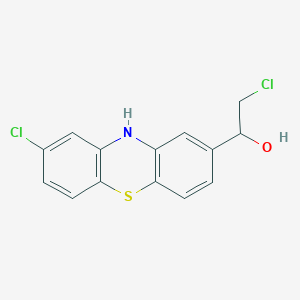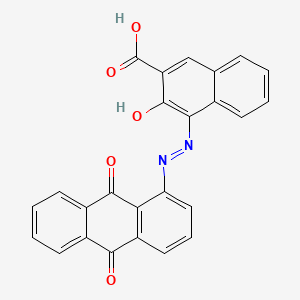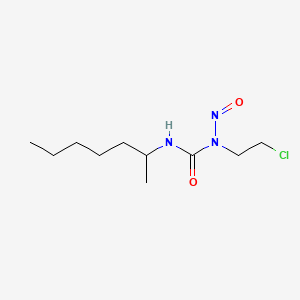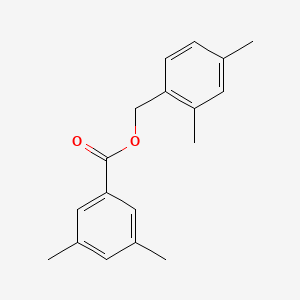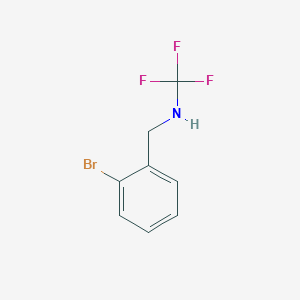
(1-Hydroxybutylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Hydroxybutylidene)propanedinitrile is a chemical compound with the molecular formula C7H8N2O It is known for its unique structure, which includes a hydroxy group and two nitrile groups attached to a butylidene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybutylidene)propanedinitrile typically involves the reaction of butylidene compounds with cyanide sources under controlled conditions. One common method includes the aldol condensation of butyraldehyde with malononitrile, followed by hydrolysis to introduce the hydroxy group. The reaction conditions often require a base catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards .
化学反应分析
Types of Reactions
(1-Hydroxybutylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of butylidene dicarbonyl compounds.
Reduction: Formation of butylidene diamines.
Substitution: Formation of butylidene ethers or esters.
科学研究应用
(1-Hydroxybutylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
作用机制
The mechanism of action of (1-Hydroxybutylidene)propanedinitrile involves its reactivity with various biological and chemical targets. The hydroxy group can form hydrogen bonds, while the nitrile groups can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in biochemical pathways and synthetic processes .
相似化合物的比较
Similar Compounds
(1-Hydroxyethylidene)propanedinitrile: Similar structure but with an ethylidene backbone.
(1-Hydroxypropylidene)propanedinitrile: Similar structure but with a propylidene backbone.
Uniqueness
(1-Hydroxybutylidene)propanedinitrile is unique due to its specific butylidene backbone, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity is required .
属性
CAS 编号 |
41808-43-9 |
|---|---|
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC 名称 |
2-(1-hydroxybutylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-3-7(10)6(4-8)5-9/h10H,2-3H2,1H3 |
InChI 键 |
JQNOTRRYTBGTRR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=C(C#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


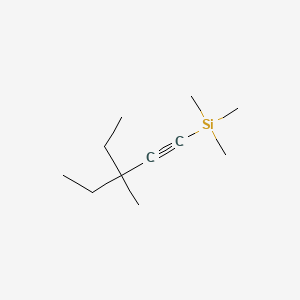

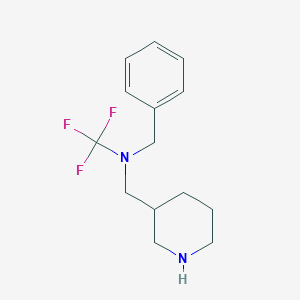

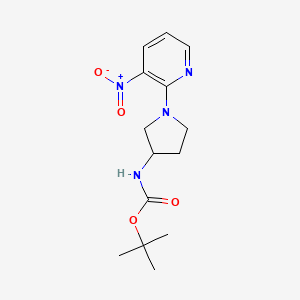

![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
